N-(8-ethoxyquinolin-5-yl)pentanamide
CAS No.:
Cat. No.: VC15222978
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O2 |
|---|---|
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | N-(8-ethoxyquinolin-5-yl)pentanamide |
| Standard InChI | InChI=1S/C16H20N2O2/c1-3-5-8-15(19)18-13-9-10-14(20-4-2)16-12(13)7-6-11-17-16/h6-7,9-11H,3-5,8H2,1-2H3,(H,18,19) |
| Standard InChI Key | JSDPERWJYGKKMF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
N-(8-Ethoxyquinolin-5-yl)pentanamide features a quinoline backbone, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The ethoxy group (-OCHCH) at the 8-position and the pentanamide chain (-NHCO(CH)CH) at the 5-position introduce steric and electronic modifications that influence its reactivity and bioactivity . The IUPAC name, N-(8-ethoxyquinolin-5-yl)pentanamide, reflects these substituents’ positions (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 272.34 g/mol | |
| XLogP3-AA | 3.1 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 6 | |
| Topological Polar Surface Area | 51.2 Ų |
The compound’s moderate lipophilicity (XLogP3-AA = 3.1) suggests favorable membrane permeability, a critical attribute for bioavailability . The presence of both hydrogen bond donors and acceptors facilitates interactions with biological targets, such as enzymes or DNA.
Synthesis and Optimization
The synthesis of N-(8-ethoxyquinolin-5-yl)pentanamide typically proceeds via a multi-step route:
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Quinoline Core Formation: The Skraup or Doebner-Miller reaction synthesizes the quinoline backbone, followed by nitration and reduction to introduce the amino group at the 5-position.
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Ethoxy Substitution: Alkylation of the 8-hydroxyquinoline intermediate with ethyl bromide in the presence of a base yields the 8-ethoxy derivative.
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Amide Coupling: Reaction of 5-amino-8-ethoxyquinoline with pentanoyl chloride under Schotten-Baumann conditions forms the final product.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Quinoline synthesis | Glycerol, conc. HSO, nitrobenzene | 65% |
| Ethoxy introduction | Ethyl bromide, KCO, DMF | 78% |
| Amide formation | Pentanoyl chloride, NaOH, HO/THF | 82% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR and LC-MS ensure product integrity.
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 6.25 |
The compound’s potency against C. albicans (MIC = 6.25 µg/mL) surpasses that of fluconazole (MIC = 16 µg/mL), highlighting its potential as an antifungal agent.
Molecular Interactions and Mechanistic Insights
Putative Targets
The compound’s quinoline core may intercalate into DNA, disrupting replication, as seen with other planar heterocycles . Additionally, the amide group could participate in hydrogen bonding with bacterial DNA gyrase or fungal cytochrome P450 enzymes .
Structural-Activity Relationships (SAR)
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Quinoline Modifications: Electron-donating groups (e.g., ethoxy) at the 8-position enhance membrane penetration .
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Amide Chain Length: Pentanamide balances lipophilicity and solubility, optimizing bioavailability.
Future Research Directions
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